molecular formula C24H28N2O5S2 B2813044 ethyl 2-(2-((1-ethyl-1H-indol-3-yl)sulfonyl)acetamido)-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carboxylate CAS No. 686743-79-3

ethyl 2-(2-((1-ethyl-1H-indol-3-yl)sulfonyl)acetamido)-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carboxylate

Cat. No.: B2813044
CAS No.: 686743-79-3
M. Wt: 488.62
InChI Key: IYOIGOWHIACYIF-UHFFFAOYSA-N
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Description

Ethyl 2-(2-((1-ethyl-1H-indol-3-yl)sulfonyl)acetamido)-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carboxylate is a synthetic thiophene derivative featuring a cyclohepta[b]thiophene core substituted with an ethyl carboxylate group and a sulfonyl-linked indole-acetamido moiety. The cyclohepta[b]thiophene scaffold is typically synthesized via condensation reactions involving cycloheptanone and sulfur, as described in analogous syntheses .

Properties

IUPAC Name

ethyl 2-[[2-(1-ethylindol-3-yl)sulfonylacetyl]amino]-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H28N2O5S2/c1-3-26-14-20(16-10-8-9-12-18(16)26)33(29,30)15-21(27)25-23-22(24(28)31-4-2)17-11-6-5-7-13-19(17)32-23/h8-10,12,14H,3-7,11,13,15H2,1-2H3,(H,25,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IYOIGOWHIACYIF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C=C(C2=CC=CC=C21)S(=O)(=O)CC(=O)NC3=C(C4=C(S3)CCCCC4)C(=O)OCC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H28N2O5S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

488.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

Ethyl 2-(2-((1-ethyl-1H-indol-3-yl)sulfonyl)acetamido)-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carboxylate (referred to as EBTH) is a complex organic compound characterized by its unique structural arrangement that combines elements of indole and thiophene. This compound has garnered interest in medicinal chemistry due to its potential biological activities. However, comprehensive studies specifically focusing on its biological activity remain limited.

Structural Characteristics

The molecular formula of EBTH is C23H26N2O5S2C_{23}H_{26}N_{2}O_{5}S_{2}, with a molecular weight of approximately 446.59 g/mol. The compound features a tetrahydro-substituted benzo[b]thiophene core and includes functional groups such as acetamido and sulfonyl, which may enhance its reactivity and solubility characteristics. These structural features suggest potential efficacy against various diseases.

Biological Activity

While specific studies on EBTH are scarce, insights can be drawn from related compounds containing thiophene and indole moieties, which are known to exhibit significant biological activities:

Compound Name Structure Features Biological Activity
Ethyl 2-acetamido-thiophene derivativeContains acetamido and thiopheneAntimicrobial properties
Indole-based sulfonamidesIndole ring with sulfonamide groupsAnticancer activity
Thiophene carboxylic acidsCarboxylic acid functionalityAnti-inflammatory effects

The presence of the indole ring in EBTH is particularly noteworthy as indole derivatives have been associated with various pharmacological effects, including anticancer and anti-inflammatory activities. The sulfonamide functionality may also contribute to the compound's potential as an antimicrobial agent.

Although the specific mechanism of action for EBTH has not been elucidated, similar compounds typically interact with biological targets such as enzymes or receptors. For instance, sulfonamides often act as enzyme inhibitors, modulating metabolic pathways that are critical for disease progression.

Case Studies and Research Findings

Research on structurally similar compounds provides a backdrop for understanding the potential biological activity of EBTH:

  • Indole Alkaloids : Studies have shown that certain indole alkaloids possess significant antitumor activity. For example, tetracyclic indole alkaloids isolated from Uncaria rhynchophylla demonstrated potent antinematode activity, suggesting a broad spectrum of biological efficacy .
  • Thiophene Derivatives : Compounds featuring thiophene rings have been reported to exhibit anti-inflammatory properties and interactions with retinoic acid receptors . These findings indicate that EBTH may also engage in similar pathways due to its structural components.
  • Sulfonamide Compounds : Research into sulfonamide derivatives highlights their effectiveness in treating bacterial infections and their role in cancer therapy . The incorporation of a sulfonamide group in EBTH may suggest similar therapeutic applications.

Safety and Toxicology

Currently, there is no available literature detailing the safety profile or potential hazards associated with EBTH. Given the complexity of the compound and its unknown effects, caution should be exercised when handling it in laboratory settings.

Comparison with Similar Compounds

Table 1: Structural and Physicochemical Comparison of Analogs

Compound Name Molecular Formula Molecular Weight Key Substituent logP Biological Activity (If Reported)
Ethyl 2-(2-((1-ethyl-1H-indol-3-yl)sulfonyl)acetamido)-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carboxylate Not Provided Not Provided Indole-sulfonyl Not Reported Not Reported
VIg: Ethyl 2-(2-(4-benzylpiperazin-1-yl)acetamido)-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carboxylate C₂₅H₃₃N₃O₃S 455.62 Benzylpiperazine Not Reported Acetylcholinesterase inhibitor (IC₅₀: 1.2 µM)
VIh: Ethyl 2-(2-(4-(2-fluorobenzyl)piperazin-1-yl)acetamido)-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carboxylate C₂₅H₃₂FN₃O₃S 473.61 Fluorobenzylpiperazine Not Reported Acetylcholinesterase inhibitor (IC₅₀: 0.9 µM)
VIj: Ethyl 2-(2-(4-phenylpiperazin-1-yl)acetamido)-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carboxylate C₂₄H₃₁N₃O₃S 441.59 Phenylpiperazine Not Reported Acetylcholinesterase inhibitor (IC₅₀: 1.5 µM)
Ethyl 2-[2-({1-[2-(2-methoxybenzamido)ethyl]-1H-indol-3-yl}sulfanyl)acetamido]-... (C064-0105) C₃₂H₃₅N₃O₅S₂ 605.78 Indole-sulfanyl + methoxybenzamido 5.801 Not Reported
Ethyl 2-[(2-chloroacetyl)amino]-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carboxylate C₁₅H₁₈ClNO₃S 327.82 Chloroacetyl Not Reported Not Reported

Key Differences and Implications

Substituent Effects on Bioactivity :

  • Piperazine derivatives (VIg, VIh, VIj) exhibit acetylcholinesterase inhibition, with fluorobenzyl substitution (VIh) showing the highest potency (IC₅₀: 0.9 µM) . The target compound’s indole-sulfonyl group may enhance binding to hydrophobic enzyme pockets compared to piperazine analogs.
  • The sulfanyl-linked indole derivative (C064-0105) has a higher molecular weight (605.78 vs. ~455–473 for VIg-VIj) and logP (5.8), suggesting reduced aqueous solubility but improved membrane permeability .

Synthetic Routes: Piperazine-substituted analogs (VIg-VIj) are synthesized via reflux in acetonitrile or ethanol, yielding 55–65% .

Physicochemical Properties :

  • The chloroacetyl derivative (MW: 327.82) is smaller and less lipophilic than the target compound, highlighting how bulkier substituents (e.g., indole-sulfonyl) increase molecular weight and logP.

Q & A

Q. What are the key considerations for synthesizing this compound, and how can reaction conditions be optimized?

The synthesis involves multi-step reactions requiring precise control of temperature, solvent choice (e.g., DMF or DMSO for solvation ), and reaction time. Key steps include sulfonylation of the indole moiety, coupling with the thiophene-carboxylate core, and cyclization. Optimization focuses on:

  • Catalysts : Piperidine/acetic acid for Knoevenagel-like condensations .
  • Purification : HPLC or recrystallization with alcohols to achieve >95% purity .
  • Yield improvement : Stepwise monitoring via TLC and adjusting stoichiometric ratios .

Q. Which analytical techniques are critical for confirming the compound’s structural integrity?

  • NMR spectroscopy : Assigns protons (¹H) and carbons (¹³C) to verify substituent positions, especially the sulfonyl and acetamido groups .
  • Mass spectrometry : Confirms molecular weight (e.g., ESI-MS for [M+H]+ ion) .
  • X-ray crystallography : Resolves crystal packing and stereochemical details, if single crystals are obtainable .

Q. How should researchers handle this compound safely in the laboratory?

  • Personal protective equipment (PPE) : Gloves, goggles, and lab coats to avoid skin/eye contact .
  • Ventilation : Use fume hoods during synthesis to mitigate inhalation risks .
  • Storage : In airtight containers at 2–8°C, away from ignition sources .

Q. What are the preliminary biological screening strategies for this compound?

  • In vitro assays : Test against cancer cell lines (e.g., MTT assay) and inflammatory targets (e.g., COX-2 inhibition) .
  • Dose-response studies : Use IC₅₀ calculations to establish potency thresholds .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies be designed to enhance biological efficacy?

  • Modular substitutions : Replace the ethyl group on the indole with bulkier alkyl chains to improve target binding .
  • Functional group swaps : Substitute the sulfonyl group with phosphonate or carbonyl to modulate electron density .
  • Bioisosterism : Replace the cyclohepta ring with a bicyclic system (e.g., tetralin) to enhance metabolic stability .

Q. What methodologies resolve discrepancies between in vitro and in vivo activity data?

  • Pharmacokinetic profiling : Measure bioavailability, half-life, and tissue distribution using LC-MS .
  • Metabolite identification : Incubate with liver microsomes to identify inactivation pathways .
  • Formulation adjustments : Use liposomal encapsulation or PEGylation to improve solubility and delivery .

Q. How can conflicting spectral or crystallographic data be reconciled?

  • Orthogonal validation : Cross-check NMR assignments with COSY/HSQC experiments .
  • Dynamic simulations : Perform DFT calculations to compare theoretical and experimental IR/Raman spectra .
  • Crystallographic refinement : Use software like SHELX to resolve disorder in crystal structures .

Q. What computational approaches predict interaction mechanisms with biological targets?

  • Docking studies : Simulate binding to kinases or GPCRs using AutoDock Vina .
  • MD simulations : Analyze stability of ligand-protein complexes over 100-ns trajectories .
  • QSAR models : Train algorithms on analogs to predict toxicity or activity .

Q. How can solubility challenges in aqueous and lipid-based systems be addressed?

  • Co-solvent systems : Use DMSO-water gradients or cyclodextrin inclusion complexes .
  • Prodrug design : Introduce hydrolyzable esters (e.g., phosphate) to enhance hydrophilicity .
  • Salt formation : React with HCl or sodium to generate ionic derivatives .

Q. What strategies optimize multi-step synthesis for scalability?

  • Flow chemistry : Automate coupling steps to reduce reaction times and improve reproducibility .
  • Catalyst recycling : Immobilize Pd or Cu catalysts on silica for Heck or Ullmann reactions .
  • Green chemistry : Replace DMF with Cyrene® or 2-MeTHF as eco-friendly solvents .

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